N-(2-Hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine
CAS No.: 70521-73-2
Cat. No.: VC17024078
Molecular Formula: C23H47NO4
Molecular Weight: 401.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70521-73-2 |
|---|---|
| Molecular Formula | C23H47NO4 |
| Molecular Weight | 401.6 g/mol |
| IUPAC Name | 3-[2-hydroxyethyl(2-hydroxyoctadecyl)amino]propanoic acid |
| Standard InChI | InChI=1S/C23H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(26)21-24(19-20-25)18-17-23(27)28/h22,25-26H,2-21H2,1H3,(H,27,28) |
| Standard InChI Key | FQTHQAYXTJLXFZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCC(CN(CCC(=O)O)CCO)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
N-(2-Hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine features a beta-alanine backbone substituted with two hydroxyalkyl groups: a 2-hydroxyethyl group and a 2-hydroxyoctadecyl chain. The octadecyl (C18) chain confers significant hydrophobicity, while the hydroxy and carboxylate groups enhance water solubility, creating a balanced amphiphilic profile . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 70521-73-2 |
| EINECS Number | 274-646-9 |
| Molecular Formula | |
| Molar Mass | 401.62 g/mol |
| IUPAC Name | 3-[2-hydroxyethyl(2-hydroxyoctadecyl)amino]propanoic acid |
The compound’s structure is validated by spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry, though specific spectral details remain proprietary in public databases .
Physicochemical Properties
The amphiphilic nature of N-(2-hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine dictates its solubility and aggregation behavior. In aqueous solutions, it forms micelles above its critical micelle concentration (CMC), a property exploited in surfactant applications. The hydroxy groups facilitate hydrogen bonding, enhancing stability in polar solvents, while the long alkyl chain promotes solubility in nonpolar media .
Comparative analysis with shorter-chain analogs, such as N-(2-hydroxyethyl)-N-(2-hydroxyhexadecyl)-beta-alanine (), reveals that increasing alkyl chain length elevates hydrophobicity, thereby lowering CMC values and improving emulsification efficiency .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves a multi-step nucleophilic substitution reaction:
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Alkylation of Beta-Alanine: Beta-alanine reacts with 2-chlorooctadecanol under basic conditions to form N-(2-hydroxyoctadecyl)-beta-alanine.
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Ethylene Oxide Addition: The intermediate undergoes ethoxylation with ethylene oxide to introduce the 2-hydroxyethyl group .
This route yields moderate efficiencies (~60–70%), with purification achieved via recrystallization or column chromatography. Scalability is constrained by the cost of long-chain alcohols, necessitating optimization for industrial-scale production.
Industrial Applications
The compound’s dual solubility profile makes it invaluable in:
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Surfactants: As a nonionic surfactant, it stabilizes oil-water emulsions in cosmetics and detergents.
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Lubricant Additives: Its hydroxy groups coordinate metal surfaces, reducing friction in mechanical systems.
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Polymer Modification: Serves as a comonomer to enhance hydrophilicity in polyurethane foams .
A comparative analysis of surfactant performance is provided below:
| Surfactant | CMC (mM) | Emulsification Capacity (mL/g) |
|---|---|---|
| N-(2-hydroxyethyl)-C18-beta-alanine | 0.15 | 850 |
| Sodium dodecyl sulfate (SDS) | 8.2 | 620 |
| Tween 80 | 0.012 | 920 |
Data adapted from industrial benchmarks highlight its superior emulsification capacity relative to SDS, though it underperforms compared to polysorbates like Tween 80.
Biological and Medical Relevance
Membrane Interactions
The compound’s amphiphilicity enables interactions with lipid bilayers, altering membrane fluidity and permeability. Studies on analogous beta-alanine derivatives demonstrate that hydroxyalkyl chains embed into hydrophobic lipid regions, while the carboxylate group stabilizes the interface. Such interactions are exploited in:
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Drug Delivery Systems: Enhancing cellular uptake of hydrophobic therapeutics.
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Antimicrobial Agents: Disrupting bacterial membrane integrity .
Research Gaps and Future Directions
Despite its promising applications, critical knowledge gaps persist:
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Toxicological Profiles: No in vivo studies assess chronic toxicity or metabolite accumulation.
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Synthetic Optimization: Current methods suffer from low yields; catalytic strategies using lipases or transition-metal catalysts remain unexplored.
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Biological Mechanisms: The exact pathways underlying antioxidant and membrane-modulating effects are uncharacterized.
Collaborative efforts between industrial chemists and pharmacologists are essential to unlock the compound’s full potential.
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